![molecular formula C29H30N4O8S B2401399 ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 866812-23-9](/img/structure/B2401399.png)

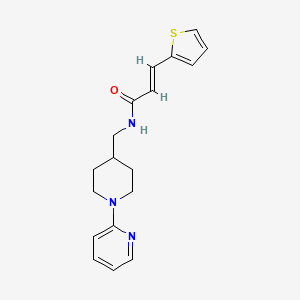

ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

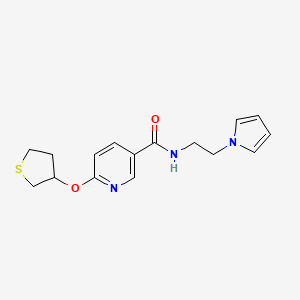

The compound is a complex organic molecule. It contains a phenethylamine moiety, which is a common structure in many pharmaceuticals and natural compounds . The compound also contains a thieno[3,2-d]pyrimidin-1(2H)-yl moiety, which is a heterocyclic compound that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains an ethyl group, an acetamido group, a thieno[3,2-d]pyrimidin-1(2H)-yl group, and a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amine group could participate in acid-base reactions, and the carbonyl group in the thieno[3,2-d]pyrimidin-1(2H)-yl moiety could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, a related compound, is a liquid at room temperature with a refractive index of 1.546 and a density of 1.074 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research has shown various synthesis pathways and transformations for compounds closely related to the specified chemical, highlighting the versatility of thienopyrimidine derivatives and related structures in synthesizing new chemical entities. For instance, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate has been synthesized and transformed through reactions with various amines and hydrazines, leading to the creation of pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001). These methodologies exemplify the potential for chemical modification and the development of compounds with novel properties.

Biological Activities and Potential Therapeutics

Studies have also explored the biological activities of thienopyrimidine derivatives and their potential as therapeutic agents. For example, dual thymidylate synthase and dihydrofolate reductase inhibitors based on the thienopyrimidine scaffold have been synthesized, showing promise as antitumor agents due to their inhibitory activities and the ability to achieve nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009). This demonstrates the therapeutic potential of compounds within this class in addressing cancer.

Antimicrobial and Antiviral Properties

Furthermore, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized and shown to possess antimicrobial properties, suggesting their use in developing new antimicrobial agents (Hossan et al., 2012). Additionally, certain pyrimidin-4(3H)-one derivatives have been identified with anti-HIV-1 activity, further indicating the broad spectrum of biological activities exhibited by compounds related to the specified chemical (Novikov et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O8S/c1-4-41-28(37)19-6-8-20(9-7-19)31-25(35)17-32-21-12-14-42-26(21)27(36)33(29(32)38)16-24(34)30-13-11-18-5-10-22(39-2)23(15-18)40-3/h5-10,12,14-15H,4,11,13,16-17H2,1-3H3,(H,30,34)(H,31,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGMDITVQLFGOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)

![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2401328.png)

![[1-(4-methylphenyl)-1h-pyrazol-3-yl]methanol](/img/structure/B2401329.png)

![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)

![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)